1-hydroxy-N-isopropyl-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide
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Overview
Description
7-hydroxy-N-isopropyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound belonging to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a pyridoquinoline core, a hydroxy group at the 7th position, an isopropyl group attached to the nitrogen atom, and a carboxamide group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-N-isopropyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridoquinoline Core: The initial step involves the cyclization of appropriate precursors to form the pyridoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Hydroxy Group: The hydroxy group at the 7th position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Isopropylation: The isopropyl group is introduced by reacting the intermediate compound with isopropyl halides under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or ammonia in the presence of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-N-isopropyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group at the 5th position can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various alkyl or aryl derivatives.
Scientific Research Applications
7-hydroxy-N-isopropyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-N-isopropyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.
Pathways: Modulation of signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide .
- N-(2-chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide .
- 7-hydroxy-N-(3-hydroxy-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide .
Uniqueness
The uniqueness of 7-hydroxy-N-isopropyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide lies in its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-propan-2-yl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-9(2)17-15(20)12-14(19)11-7-3-5-10-6-4-8-18(13(10)11)16(12)21/h3,5,7,9,19H,4,6,8H2,1-2H3,(H,17,20) |
InChI Key |
JGPMRRFYEISBCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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